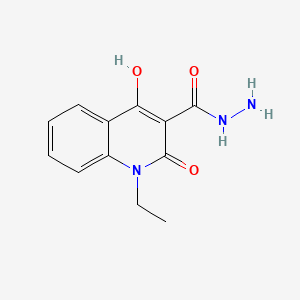

1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

Vue d'ensemble

Description

1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is a heterocyclic compound belonging to the quinoline family

Méthodes De Préparation

The synthesis of 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide typically involves multi-component reactions. One common method is the Ugi-type multicomponent condensation, which includes the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with aldehyde derivatives, amine derivatives, and isocyanides . This process is efficient and leads to the formation of heterocyclic enamines. Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity, considering factors such as cost, time, and environmental impact .

Analyse Des Réactions Chimiques

1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s reactivity.

Substitution: The presence of functional groups allows for substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro studies suggest that it can scavenge free radicals effectively, which may provide protective effects against oxidative stress-related diseases. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role .

Anti-inflammatory Effects

In addition to antimicrobial and antioxidant activities, the compound has shown promise as an anti-inflammatory agent. Experimental models have indicated that it can reduce inflammatory markers and cytokine production, suggesting potential therapeutic applications in conditions such as arthritis and other inflammatory disorders .

Materials Science

Polymer Chemistry

1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives are being explored as additives in polymer formulations. Their incorporation can enhance the thermal stability and mechanical properties of polymers. Research has shown that these compounds can act as effective stabilizers against thermal degradation during processing .

Nanomaterials

The compound is also being investigated for its role in the synthesis of nanomaterials. It can serve as a precursor for the development of quinoline-based nanoparticles, which have applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline has been utilized as a reagent in chromatographic methods for the detection and quantification of various analytes. Its unique chemical structure allows for selective interactions with target compounds, enhancing sensitivity and specificity in analytical assays .

Spectroscopic Studies

Furthermore, this compound has been employed in spectroscopic studies due to its distinct absorption characteristics. It can be used as a standard reference material for calibrating spectroscopic instruments, ensuring accuracy in quantitative analyses across different chemical disciplines .

Case Studies

Mécanisme D'action

The mechanism of action of 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and pathways. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular processes .

Comparaison Avec Des Composés Similaires

1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide can be compared with other quinoline derivatives such as:

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Similar in structure but lacks the ethyl group, affecting its reactivity and applications.

1-Allyl-4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Contains different substituents, leading to variations in biological activity and chemical properties

Activité Biologique

1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (CAS No. 405112-23-4) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula : C₁₂H₁₁N₃O₄

- Molecular Weight : 233.22 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Recent studies have demonstrated that 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives exhibit significant antimicrobial properties. For instance, derivatives showed efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Ethyl-4-hydroxy derivative | S. aureus | 32 µg/mL |

| 1-Ethyl-4-hydroxy derivative | E. coli | 16 µg/mL |

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. Studies indicate that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. The antioxidant activity was measured using the DPPH radical scavenging assay.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25 µg/mL |

Anticancer Activity

Research has highlighted the potential of this compound in cancer therapy. It has shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15 µM |

| HeLa | 12 µM |

The biological activity of 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives is attributed to several mechanisms:

- Enzyme Inhibition : These compounds may inhibit key enzymes involved in bacterial and tumor cell metabolism.

- DNA Interaction : They can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Production : The compounds can induce ROS production leading to oxidative damage in cells.

Case Studies

Several case studies have been published focusing on the therapeutic applications of this compound:

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial effectiveness against clinical isolates.

- Findings : The study found that the compound significantly inhibited growth in multi-drug resistant strains.

-

Case Study on Anticancer Properties :

- Objective : To assess the cytotoxic effects on human cancer cell lines.

- Findings : The results indicated a dose-dependent response with significant apoptosis observed in treated cells.

Propriétés

IUPAC Name |

1-ethyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-2-15-8-6-4-3-5-7(8)10(16)9(12(15)18)11(17)14-13/h3-6,16H,2,13H2,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPJDQVHRRKWAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90225669 | |

| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74693-62-2 | |

| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074693622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.